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Compound of Interest

Compound Name: c-Met-IN-12

Cat. No.: B12408104 Get Quote

c-Met-IN-12 Technical Support Center
For researchers, scientists, and drug development professionals utilizing c-Met-IN-12, this

technical support center provides essential information on its stability, storage, and use in

experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is c-Met-IN-12 and what is its mechanism of action?

A1: c-Met-IN-12 is a potent and selective type II inhibitor of the c-Met kinase, with an IC50 of

10.6 nM.[1] It functions by binding to the inactive conformation of the c-Met kinase, thereby

preventing its activation and downstream signaling.[2] The c-Met signaling pathway, when

activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation,

migration, and survival.[3][4][5][6] Dysregulation of this pathway is implicated in various

cancers, making c-Met an attractive therapeutic target.[2][7] c-Met-IN-12 also exhibits inhibitory

activity against other kinases such as AXL, Mer, and TYRO3.[1]

Q2: How should I store solid c-Met-IN-12?

A2: Solid c-Met-IN-12 should be stored in a tightly sealed container, protected from moisture

and light. For long-term storage, it is recommended to keep it at -20°C or -80°C. Storing at 4°C

is suitable for short-term use.[8][9]

Q3: What is the recommended procedure for preparing a stock solution of c-Met-IN-12?
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A3: It is recommended to prepare a stock solution of c-Met-IN-12 in an organic solvent such as

Dimethyl Sulfoxide (DMSO).[10][11] For example, a stock solution can be made by dissolving

the solid compound in DMSO to a concentration of 10 mM. Ensure the compound is fully

dissolved by vortexing.

Q4: How should I store stock solutions of c-Met-IN-12?

A4: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw

cycles, which can degrade the compound. These aliquots should be stored in tightly sealed

vials at -20°C or -80°C. A stock solution stored at -20°C is generally stable for at least one

month, while storage at -80°C can extend stability to six months or longer.[8][9]

Q5: What is the solubility of c-Met-IN-12 in common solvents?

A5: While specific solubility data for c-Met-IN-12 is not readily available, similar c-Met inhibitors

are generally soluble in organic solvents like DMSO, ethanol, and methanol.[12] For cell-based

assays, it is crucial to ensure the final concentration of the organic solvent in the cell culture

medium is low (typically <0.5% for DMSO) to avoid cytotoxicity.[12] It is always recommended

to perform a solubility test for your specific experimental conditions.

Stability Data
Quantitative stability data for c-Met-IN-12 is limited. However, based on general guidelines for

similar small molecule kinase inhibitors, the following can be inferred:

Storage Condition Form Recommended Duration

-20°C or -80°C Solid ≥ 2 years[9]

4°C Solid Short-term (weeks to months)

Room Temperature Solid Short periods (days)

-20°C Stock Solution (in DMSO) Up to 1 month[8]

-80°C Stock Solution (in DMSO) Up to 6 months[8]

Note: This data is based on general recommendations and may vary for c-Met-IN-12. It is

highly recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for
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lot-specific stability information.

Experimental Protocols
General Workflow for an In Vitro Kinase Assay
This workflow outlines the general steps for assessing the inhibitory activity of c-Met-IN-12 on

c-Met kinase.
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Caption: General workflow for an in vitro kinase assay to determine the IC50 of c-Met-IN-12.
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Detailed Protocol for a Cell-Based c-Met
Phosphorylation Assay
This protocol describes how to assess the inhibitory effect of c-Met-IN-12 on HGF-induced c-

Met phosphorylation in a cell line that overexpresses c-Met.

Materials:

Cells overexpressing c-Met (e.g., A549, U-87 MG)

Cell culture medium

Fetal Bovine Serum (FBS)

Hepatocyte Growth Factor (HGF)

c-Met-IN-12

DMSO

Phosphate Buffered Saline (PBS)

Lysis buffer

Phosphatase and protease inhibitors

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-loading control e.g., β-actin)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Western blotting equipment

Procedure:

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80%

confluency at the time of the experiment.
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Serum Starvation: Once cells are attached, replace the growth medium with a serum-free or

low-serum medium and incubate for 12-24 hours.

Inhibitor Treatment: Prepare serial dilutions of c-Met-IN-12 in a serum-free medium. The final

DMSO concentration should be below 0.5%. Add the diluted inhibitor to the cells and

incubate for 1-2 hours. Include a vehicle control (DMSO only).

HGF Stimulation: Add HGF to the wells to a final concentration known to induce robust c-Met

phosphorylation (e.g., 50 ng/mL) and incubate for 15-30 minutes at 37°C. Include an

unstimulated control.

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis

buffer containing phosphatase and protease inhibitors to each well.

Protein Quantification: Scrape the cells, collect the lysates, and determine the protein

concentration of each sample.

Western Blotting:

Normalize the protein concentrations and prepare samples for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then incubate with the primary antibody against phospho-c-Met.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe for total c-Met and a loading control.

Data Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the

total c-Met and loading control signals.

Troubleshooting Guide
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Issue Possible Cause Suggested Solution

Compound Precipitation in

Media

The compound has low

aqueous solubility. The final

DMSO concentration is too low

to maintain solubility.

Prepare a more concentrated

stock solution in DMSO.

Perform serial dilutions in the

medium with vigorous mixing.

Consider using a surfactant

like Tween-80 at a low

concentration (e.g., 0.01%) in

the final dilution step.

No Inhibition of c-Met Activity

The inhibitor has degraded.

The concentration of the

inhibitor is too low. The ATP

concentration in the assay is

too high (for competitive

inhibitors).

Use a fresh aliquot of the

inhibitor. Confirm the

concentration of the stock

solution. Perform a dose-

response curve to determine

the optimal concentration. For

in vitro assays, use an ATP

concentration close to the Km

value for the kinase.

High Background Signal in

Kinase Assay

Contaminating kinase activity

in the enzyme preparation.

Autophosphorylation of the

kinase. Non-specific binding of

antibodies in immunoassays.

Use a highly purified kinase.

Include a control reaction

without the substrate to

measure autophosphorylation.

Optimize blocking and washing

steps in immunoassays.

Inconsistent Results in Cell-

Based Assays

Cell passage number is too

high, leading to altered

signaling. Mycoplasma

contamination. Variation in cell

seeding density.

Use cells with a consistent and

low passage number.

Regularly test for mycoplasma

contamination. Ensure uniform

cell seeding across all wells.

Toxicity Observed in Cells The concentration of the

inhibitor is too high. The

concentration of the solvent

(e.g., DMSO) is too high.

Perform a dose-response

experiment to determine the

cytotoxic concentration of the

inhibitor. Ensure the final

solvent concentration is non-
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toxic to the cells (typically

<0.5% for DMSO).

Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, HGF, leading to receptor

dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation

creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and

PI3K, which in turn activate major signaling cascades such as the RAS/MAPK, PI3K/AKT, and

STAT pathways. These pathways regulate crucial cellular processes like proliferation, survival,

and motility.[3][4][6][13][14]
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Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-12.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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